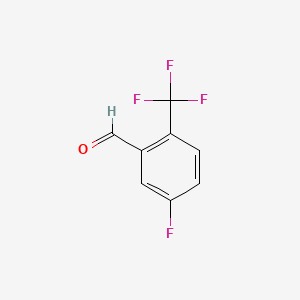

5-Fluoro-2-(trifluoromethyl)benzaldehyde

Descripción

Significance of Fluorine Substitution in Organic Molecules for Advanced Applications

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. In medicinal chemistry, for instance, fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the therapeutic effect of a drug. researchgate.netnih.gov It can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets. chemimpex.com Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, influencing the binding affinity of a drug to its receptor. nih.govnbinno.com The trifluoromethyl group (-CF3) is particularly valued for its strong electron-withdrawing nature and its ability to serve as a bioisostere for other groups, like a methyl or chloro group, while offering improved metabolic stability. mdpi.comwikipedia.org These attributes have led to the inclusion of fluorine in a significant number of pharmaceuticals, including antidepressants and nonsteroidal anti-inflammatory drugs. wikipedia.org

In the realm of agrochemicals, fluorinated compounds are instrumental in the development of more effective and environmentally benign herbicides, insecticides, and fungicides. chemimpex.com The presence of fluorine can enhance the biological activity and selectivity of these agents.

Overview of Fluorinated Aromatic Aldehydes in Chemical Synthesis

Fluorinated aromatic aldehydes are a versatile class of reagents that serve as crucial intermediates in the synthesis of a wide array of complex organic molecules. The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations. The presence of fluorine atoms on the aromatic ring further influences the reactivity of the aldehyde and provides a strategic handle for introducing fluorine into the target molecule. These building blocks are particularly important in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals where the presence of a fluorinated aromatic moiety is desired.

Focus on 5-Fluoro-2-(trifluoromethyl)benzaldehyde as a Key Building Block

Among the diverse range of fluorinated aromatic aldehydes, this compound stands out as a particularly valuable building block. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzaldehyde (B42025) scaffold, offers a unique combination of electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the aldehyde functionality. This compound serves as a key intermediate in the synthesis of various bioactive molecules, finding applications in both the pharmaceutical and agrochemical sectors. bicbiotech.com

Below is a table summarizing the key physicochemical properties of this compound and some of its isomers, illustrating the diversity within this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 90381-08-1 | C8H4F4O | 192.11 | 188.8 ± 40.0 at 760 mmHg |

| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | C8H4F4O | 192.11 | 62-65 / 12mmHg |

| 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | C7H5FO2 | 140.11 | Not Available |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | C8H4BrF3O | 253.02 | Not Available |

Note: Data is compiled from various sources and may be subject to variation. chemsrc.comnih.govjk-sci.comchemicalbook.comnih.gov

Classical and Established Synthetic Routes

Traditional syntheses of this compound and related structures rely on well-established, multi-step reaction sequences. These methods often involve the transformation of functional groups on a pre-existing benzene (B151609) ring containing the requisite trifluoromethyl and fluoro-substituents.

Hydrolysis of Trifluoromethyl Benzal Fluorides as Precursors

One established pathway involves the hydrolysis of a benzal fluoride (B91410) precursor. In a process analogous to the synthesis of similar benzaldehydes, a starting material like 1-(difluoromethyl)-5-fluoro-2-(trifluoromethyl)benzene can be subjected to acidic hydrolysis. Concentrated sulfuric acid is a common reagent for this transformation, effectively converting the difluoromethyl group into an aldehyde functional group to yield the final product. This method is effective due to the stability of the trifluoromethyl group under strong acid conditions.

Reaction Scheme: Hydrolysis of Benzal Fluoride

| Precursor | Reagents | Product |

|---|

Grignard Reactions with Halogenated Trifluoromethylbenzenes

Grignard reactions provide a versatile route for the formation of carbon-carbon bonds and the introduction of carbonyl groups. For the synthesis of this compound, a suitable starting material would be a di-halogenated precursor, such as 2-bromo-4-fluoro-1-(trifluoromethyl)benzene. This compound can be converted into its corresponding Grignard reagent, 4-fluoro-2-(trifluoromethyl)phenylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). The subsequent reaction of this Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup, yields the desired aldehyde. The direct formation of Grignard reagents from fluoroarenes is challenging due to the strength of the C-F bond, making a bromo- or iodo-substituted precursor necessary for this route.

Hydrolysis of Dichlorotoluene Derivatives

The hydrolysis of dichloromethyl arenes (benzal chlorides) is a fundamental and widely used industrial method for synthesizing benzaldehydes. This strategy can be applied to produce this compound. The synthesis would begin with 4-fluoro-1-(trifluoromethyl)benzene. Through a free-radical chlorination reaction, typically initiated by UV light or a radical initiator, the methyl group of a precursor like 4-fluoro-2-methyl-1-(trifluoromethyl)benzene would be converted to a dichloromethyl group, forming 1-(dichloromethyl)-5-fluoro-2-(trifluoromethyl)benzene. This intermediate is then hydrolyzed, often using water in the presence of a Lewis acid or simply by heating, to replace the two chlorine atoms with an oxygen atom, thus forming the aldehyde.

Reaction Scheme: Dichlorotoluene Derivative Hydrolysis

| Precursor | Key Steps | Product |

|---|---|---|

| 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene | 1. Free-radical chlorination (e.g., Cl₂, UV light) | This compound |

Advanced and Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound focus on improving efficiency, selectivity, and reaction conditions, often through the use of sophisticated catalytic systems or novel reaction pathways that avoid harsh reagents.

Catalytic Approaches for Fluorination

Modern synthetic chemistry has seen significant advances in transition-metal-catalyzed C-H activation and fluorination. These methods allow for the direct introduction of fluorine atoms onto an aromatic ring, potentially streamlining the synthesis. For instance, a precursor like 2-(trifluoromethyl)benzaldehyde (B1295035) could be directly fluorinated at the 5-position. Palladium-catalyzed reactions are prominent in this area. Using a palladium(II) catalyst, such as palladium(II) acetate (B1210297), in combination with a directing group and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, enables regioselective C-H fluorination. The aldehyde group itself, or a transiently formed directing group, can guide the catalyst to fluorinate the meta-position, leading to the desired 5-fluoro product. These catalytic methods offer high atom economy and can often be performed under milder conditions than classical approaches.

Key Components for Catalytic C-H Fluorination

| Component | Example | Purpose |

|---|---|---|

| Substrate | 2-(Trifluoromethyl)benzaldehyde | Aromatic precursor to be fluorinated |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates C-H bond activation |

| Fluorinating Agent | Selectfluor, NFSI | Electrophilic fluorine source |

| Directing Group | Amino acids (transient), Pyridine (B92270) | Ensures regioselectivity |

Transition-Metal-Free Fluorodenitration Techniques

Transition-metal-free methods provide alternatives that avoid the cost and potential toxicity associated with metal catalysts. One such strategy is nucleophilic aromatic substitution (SₙAr) to achieve fluorodenitration—the replacement of a nitro group with a fluorine atom. This approach would start with 5-nitro-2-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of both the nitro group and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack. By heating the nitro-precursor with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane, the nitro group can be displaced by a fluoride ion to yield this compound. google.com

Another established, though classical, transition-metal-free route that can be adapted with modern variations is the Balz-Schiemann reaction. jk-sci.comallaboutchemistry.netnih.govscientificupdate.com This would involve the reduction of the precursor 5-nitro-2-(trifluoromethyl)benzaldehyde to 5-amino-2-(trifluoromethyl)benzaldehyde. The resulting amine is then converted to a diazonium tetrafluoroborate salt using sodium nitrite and tetrafluoroboric acid. jk-sci.com Gentle thermal or photochemical decomposition of this isolated salt then yields the target fluoroaromatic compound. jk-sci.comnih.govacs.org Modern modifications of this reaction, such as using alternative solvents or photochemical conditions, can improve yields and safety profiles. nih.govacs.org

Synthetic Routes and Industrial Production of this compound: A Detailed Examination

The compound this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production involves intricate synthetic methodologies, careful selection of precursors, and optimization of reaction conditions to ensure high yields and scalability for industrial manufacturing. This article delves into the synthetic pathways, the application of green chemistry principles, the crucial role of precursors and intermediates, and strategies for yield optimization in the production of this fluorinated aldehyde.

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITVIZWTPVYRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372123 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-08-1 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90381-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Fluoro 2 Trifluoromethyl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, its reactivity being significantly enhanced by the electronic effects of the ring substituents.

The carbonyl carbon of the aldehyde group is electrophilic and serves as a target for nucleophiles. In 5-Fluoro-2-(trifluoromethyl)benzaldehyde, the electrophilicity of this carbon is greatly amplified by the potent electron-withdrawing inductive effect of the adjacent trifluoromethyl group. This activation facilitates the addition of a wide range of nucleophiles. nih.gov Trifluoromethyl ketones, which are structurally similar, are known to be highly electrophilic. nih.gov The reaction typically proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallics | Grignard Reagents (R-MgBr) | Secondary alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment with common oxidizing agents converts the aldehyde into the corresponding 5-fluoro-2-(trifluoromethyl)benzoic acid. This transformation is a fundamental reaction of aldehydes.

Reduction: The aldehyde is easily reduced to 5-fluoro-2-(trifluoromethyl)benzyl alcohol. This can be achieved using various reducing agents, most commonly hydride reagents like sodium borohydride or lithium aluminum hydride.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 5-Fluoro-2-(trifluoromethyl)benzoic acid |

This compound can participate in condensation reactions with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate. rsc.orgnih.gov The Knoevenagel condensation is a classic example, typically catalyzed by a weak base. rsc.orgnih.gov The base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.gov

Reactions Involving the Aromatic Ring System

The substitution pattern on the aromatic ring, particularly the presence of strong electron-withdrawing groups, makes it highly susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The ring is heavily deactivated by two powerful electron-withdrawing groups: the aldehyde (-CHO) and the trifluoromethyl (-CF3) group. Both of these groups are meta-directors. The fluorine atom, while also deactivating, is an ortho-, para-director. The combined effect is a significant reduction in the ring's nucleophilicity, making reactions like nitration, halogenation, or Friedel-Crafts alkylation difficult to achieve under standard conditions. youtube.com Any potential substitution would be governed by the competing directing effects of the three substituents.

In stark contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). libretexts.org This reactivity is a direct consequence of the substitution pattern. The fluorine atom serves as a good leaving group, and its departure is facilitated by the presence of the strong electron-withdrawing trifluoromethyl group at the ortho position and the aldehyde group at the para position. libretexts.org

These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the carbon atom bearing the fluorine. libretexts.orgebyu.edu.tr The negative charge can be delocalized through resonance onto the oxygen atoms of both the trifluoromethyl and aldehyde groups, significantly lowering the activation energy for the reaction. ebyu.edu.tr This makes the displacement of the fluoride (B91410) ion by various nucleophiles an efficient process. beilstein-journals.org

Table 3: Examples of Nucleophiles for SNAr Reactions

| Nucleophile Class | Reagent Example | Product Type |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Amines | Diethylamine (NH(CH₂CH₃)₂) | N-substituted aniline (B41778) derivative |

Metalation and Functionalization of Pyridine (B92270) and Benzene (B151609) Rings

The benzene ring of this compound is susceptible to functionalization through techniques such as directed ortho-metalation (DoM). This strategy utilizes a directing group on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide array of substituents. In the case of this compound, the aldehyde group would first need to be protected, for example, as an acetal, to prevent its reaction with the organolithium reagent. Following protection, the fluorine atom and the trifluoromethyl group, both being electron-withdrawing, can influence the regioselectivity of the metalation.

While direct metalation of the benzene ring in this compound itself is not extensively documented, the principles of DoM on substituted aromatic rings are well-established. For instance, in a related scenario, the functionalization of pyridine rings, which are also electron-deficient aromatic systems, can be achieved through a sequence of fluorination followed by nucleophilic aromatic substitution (SNAr). This approach allows for the introduction of various nucleophiles at the position activated by the newly introduced fluorine atom. A similar strategy could be envisioned for further functionalizing the benzene ring of this compound derivatives.

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a prominent feature of this compound, significantly influencing its chemical properties and reactivity.

Stability and Reactivity of the CF3 Group

The trifluoromethyl group is known for its high stability, which stems from the strength of the carbon-fluorine bonds. This stability makes the CF3 group generally unreactive under many synthetic conditions, allowing for transformations to be carried out on other parts of the molecule without affecting the trifluoromethyl moiety. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution.

Derivatization into Other Fluorinated Functional Groups (e.g., Trifluoromethoxy)

Despite its general stability, the trifluoromethyl group can be transformed into other fluorinated functionalities under specific conditions. One notable transformation is its conversion to a trifluoromethoxy (OCF3) group. The synthesis of trifluoromethyl ethers can be achieved through various methods, including the reaction of corresponding N-oxides with trifluoromethyl triflate. This reagent acts as a bifunctional agent, both activating the substrate and delivering the trifluoromethoxy group. Such transformations are significant as the trifluoromethoxy group is a highly lipophilic and electron-withdrawing substituent that can impart desirable properties to pharmacologically active molecules.

Derivatization Strategies for Analytical and Synthetic Purposes

The aldehyde functionality of this compound is a prime site for derivatization, enabling the synthesis of a variety of compounds and facilitating their analysis.

Formation of Imine and Oxazoline (B21484) Derivatives

The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is a versatile method for introducing nitrogen-containing substituents and for the synthesis of various heterocyclic compounds. The formation of imines from fluorinated benzaldehydes can be achieved through mechanochemical methods, often providing high yields in short reaction times.

Furthermore, this compound can be used in the synthesis of oxazoline derivatives. For example, 5-fluoro-2-oxazolines can be synthesized through a catalytic nucleophilic fluorination of unsaturated amides. Oxazolines are important heterocyclic compounds with applications in asymmetric synthesis and as chiral ligands. The reaction of the benzaldehyde (B42025) with a suitable amino alcohol would lead to an intermediate that can be cyclized to form the oxazoline ring.

Chemical Derivatization for Spectroscopic Analysis (e.g., CD-XPS, NMR)

Chemical derivatization is a powerful tool for enhancing the spectroscopic analysis of molecules. By introducing a specific functional group, it is possible to improve the sensitivity of a particular analytical technique or to gain more detailed structural information.

Circular Dichroism (CD) and X-ray Photoelectron Spectroscopy (XPS): While specific examples for this compound are not prevalent, the principles of derivatization for these techniques are applicable. For CD spectroscopy, which is used to study chiral molecules, derivatization with a chiral reagent can be employed to determine the enantiomeric purity or absolute configuration of a compound. For XPS, which provides information about the elemental composition and chemical states of a surface, derivatization can be used to label specific functional groups. For instance, reacting the aldehyde with a fluorine-containing reagent would introduce additional fluorine atoms, which can be readily detected by XPS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Derivatization of this compound into imines or oxazolines leads to characteristic changes in the NMR spectra. In the ¹H NMR spectrum of an imine derivative, a new signal corresponding to the iminic proton (CH=N) would appear, typically in the downfield region. Similarly, the formation of an oxazoline ring would result in a distinct set of signals for the protons on the heterocyclic ring.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum of this compound would show two distinct signals, one for the fluorine atom on the benzene ring and another for the trifluoromethyl group. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment of the fluorine nuclei. Upon derivatization, for example, into an oxazoline, the ¹⁹F NMR spectrum of the resulting product would reflect the new chemical environment. For instance, in the ¹⁹F NMR spectrum of 5-benzyl-5-fluoro-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrooxazole, distinct signals are observed for the trifluoromethyl group and the fluorine atom on the oxazoline ring. acs.org

Interactive Data Table: Spectroscopic Data of a Representative Oxazoline Derivative

Below is a table summarizing the NMR data for a representative oxazoline derivative, 5-benzyl-5-fluoro-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrooxazole, which illustrates the type of spectroscopic information obtained from such derivatives. acs.org

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) / Hz |

| ¹H | 8.00 | d, J = 8.0 |

| ¹H | 7.63 | d, J = 8.0 |

| ¹H | 7.28–7.18 | m |

| ¹H | 4.05–3.89 | m |

| ¹H | 3.39–3.30 | m |

| ¹³C | 161.3 | |

| ¹³C | 133.53 | q, J = 32.6 |

| ¹³C | 133.3 | |

| ¹³C | 130.2 | |

| ¹³C | 130.0 | |

| ¹³C | 128.7 | |

| ¹³C | 128.7 | |

| ¹³C | 127.6 | |

| ¹³C | 125.5 | |

| ¹³C | 123.7 | q, J = 272.6 |

| ¹³C | 120.6 | d, J = 235.5 |

| ¹³C | 63.4 | d, J = 28.3 |

| ¹³C | 41.6 | d, J = 30.8 |

| ¹⁹F | -63.04 | |

| ¹⁹F | -92.08 |

Chiral Derivatization for Enantiomeric Purity Determination

The determination of the enantiomeric purity of a chiral compound is a critical aspect of stereoselective synthesis and pharmaceutical development. For aldehydes such as this compound, which can be precursors to chiral centers, assessing enantiomeric excess (ee) often necessitates conversion of the enantiomers into diastereomers. This is achieved by reacting the chiral aldehyde with a chiral derivatizing agent (CDA). wikipedia.orgchiralpedia.com The resulting diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques. wikipedia.orgnih.gov

The primary strategy involves the reaction of the carbonyl group of this compound with an enantiomerically pure CDA. The choice of the derivatizing agent is crucial and is typically a chiral compound containing a primary amine or hydrazine (B178648) functional group, leading to the formation of diastereomeric imines or hydrazones, respectively. iitr.ac.in These reactions are generally conducted under mild conditions to prevent racemization of the analyte. iitr.ac.in

Once the diastereomeric derivatives are formed, their ratio can be determined, which directly corresponds to the enantiomeric ratio of the original aldehyde. The most common analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

In HPLC analysis, the diastereomers can often be separated on a standard achiral stationary phase due to their different physical properties. chiralpedia.comhplc.eu The differential interaction of the diastereomers with the stationary phase leads to different retention times, allowing for their baseline separation and subsequent quantification by integrating the peak areas. nih.gov Chiral stationary phases can also be employed to enhance separation. hplc.eu

NMR spectroscopy, particularly proton (¹H NMR) and fluorine-19 (¹⁹F NMR) spectroscopy, is another powerful tool for determining the enantiomeric purity of derivatized this compound. nih.govacs.org In the ¹H NMR spectrum of the diastereomeric mixture, protons near the newly formed stereocenter will exhibit different chemical shifts for each diastereomer. nih.gov Similarly, given the presence of two fluorine-containing groups (a fluoro and a trifluoromethyl group) in the target molecule, ¹⁹F NMR can be an exceptionally sensitive and effective method. The fluorine nuclei in each diastereomer are in different chemical environments, leading to distinct signals in the ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric excess. acs.org The use of chiral solvating agents can also be employed to differentiate enantiomers directly in the NMR tube, though this does not involve covalent derivatization. nih.gov

The selection of the appropriate chiral derivatizing agent and analytical technique depends on several factors, including the reactivity of the aldehyde, the stability of the resulting diastereomers, and the sensitivity required for the analysis.

Interactive Data Table: Chiral Derivatization Approaches for Aldehydes

| Chiral Derivatizing Agent (CDA) Class | Derivative Formed with Aldehyde | Analytical Technique | Principle of Quantification |

| Chiral Amines (e.g., (S)-(-)-α-Phenylethylamine) | Diastereomeric Imines | HPLC, ¹H NMR | Separation of diastereomers on an achiral column or distinct chemical shifts of protons near the chiral center. |

| Chiral Hydrazines (e.g., derivatives of amino acids) | Diastereomeric Hydrazones | HPLC, ¹H NMR | Chromatographic separation of diastereomers or differing chemical shifts of protons. |

| Chiral Diamines (e.g., trifluoromethyl-containing diamines) | Diastereomeric Aminals/Imidazolidines | ¹⁹F NMR | Distinct chemical shifts of the fluorine nuclei in the diastereomeric products. |

Applications of 5 Fluoro 2 Trifluoromethyl Benzaldehyde in Advanced Organic Synthesis

Precursor in Pharmaceutical Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates can improve metabolic stability, binding affinity, and bioavailability. 5-Fluoro-2-(trifluoromethyl)benzaldehyde serves as a key starting material for the synthesis of various pharmaceutical agents.

This compound is a precursor in the synthesis of a variety of bioactive molecules, including those with anti-inflammatory and antiviral properties. For instance, it is utilized in the creation of 5-fluoro-2-oxindole derivatives, which have shown potential as α-glucosidase inhibitors and possess anti-inflammatory effects. nih.govfrontiersin.orgresearchgate.netmdpi.com Research has demonstrated that 5-fluoro-2-oxindole can alleviate inflammatory pain and enhance the analgesic effects of morphine by inhibiting oxidative stress and inflammatory responses. mdpi.com

In the realm of antiviral research, various fluorinated compounds, including nucleoside analogs and indoline-2,3-dione derivatives, have been synthesized and evaluated for their potential against a range of viruses. mdpi.comnih.govmdpi.compurdue.edu While direct synthesis from this compound is not always explicitly detailed in these studies, the importance of fluorinated benzaldehyde (B42025) derivatives as precursors is well-established in the synthesis of complex heterocyclic systems that form the backbone of these antiviral agents.

Table 1: Examples of Bioactive Compounds Derived from Fluorinated Precursors

| Compound Class | Therapeutic Target/Activity |

| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase Inhibition, Anti-inflammatory |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives | Antiviral (Influenza H1N1, HSV-1, COX-B3) |

| 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates | Antiviral (HIV - though pyrimidine (B1678525) derivatives showed less activity than purine (B94841) counterparts) |

| 5-Trifluoromethyl-Δ²-pyrazoline and Pyrazole Derivatives | Anti-inflammatory (COX-2 Inhibition) |

The presence of the trifluoromethyl group in molecules derived from this compound can significantly enhance their lipophilicity, which in turn can improve their ability to cross biological membranes and increase their bioavailability. nih.gov The fluorine atom can also form hydrogen bonds with biological targets, leading to enhanced binding affinity and efficacy. nih.gov

Researchers are actively exploring the synthesis of novel drug candidates that leverage these properties. For example, 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) have been designed as a new class of thymidylate synthase inhibitors with potential applications in cancer therapy. nih.gov The strategic placement of fluorine-containing groups is a key strategy in modern drug discovery to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. nih.gov

This compound is a valuable precursor for synthesizing indole (B1671886) and quinoxaline (B1680401) derivatives, which are important scaffolds in medicinal chemistry.

Indole Derivatives: The Leimgruber-Batcho indole synthesis is a widely used industrial method that can utilize derivatives of 2-nitrotoluene, which can be prepared from fluorinated benzaldehydes, to produce substituted indoles. diva-portal.org Indole-based structures, such as 5-fluoro-2-oxindoles, have demonstrated significant biological activities, including anti-inflammatory and potential α-glucosidase inhibitory effects. nih.govfrontiersin.org

Quinoxaline Derivatives: Quinoxalines are another class of heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.govekb.eg The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Fluorinated benzaldehydes can be used to introduce fluorine-containing substituents into the quinoxaline ring system, thereby modulating their biological and physicochemical properties.

Intermediate in Agrochemical Formulations

The unique properties imparted by fluorine and trifluoromethyl groups are also highly advantageous in the development of modern agrochemicals. These groups can enhance the efficacy, selectivity, and environmental profile of herbicides and pesticides. sciencedaily.comsemanticscholar.orgnih.gov

Fluorinated compounds play a significant role in the agrochemical industry, with a large percentage of recently developed pesticides containing fluorine. semanticscholar.org The trifluoromethyl group is a particularly common feature in many modern herbicides and pesticides. semanticscholar.org While specific examples detailing the direct use of this compound in the synthesis of commercial agrochemicals are often proprietary, the importance of fluorinated benzaldehydes as building blocks is widely recognized in the field. rhhz.net The development of new herbicides and pesticides often involves the synthesis and screening of numerous derivatives containing different substitution patterns to optimize their biological activity and safety profiles. nih.govnih.govresearchgate.net

There is a growing emphasis on developing agrochemicals that are effective against target pests while minimizing their impact on the environment. sciencedaily.com The strategic incorporation of fluorine-containing groups can lead to compounds with improved degradation profiles and reduced non-target toxicity. Recent research has focused on developing PFAS-free synthesis routes for fluorinated agrochemical compounds to provide more environmentally friendly options. sciencedaily.comchemistryworld.com The use of specific building blocks like this compound allows for precise control over the molecular architecture, enabling the design of next-generation agrochemicals with enhanced environmental compatibility.

Building Block for Specialty Chemicals and Materials Science

The distinct substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring, makes it a valuable intermediate in materials science. These substituents significantly alter the electronic nature, polarity, and intermolecular interactions of molecules derived from it, leading to materials with tailored properties.

While not a monomer for direct polymerization, this compound serves as a critical precursor for modifying or creating monomers used in the production of high-performance polymers and coatings. The presence of both -F and -CF3 groups on the aromatic ring is highly desirable for creating materials with specialized surface properties and enhanced durability.

The incorporation of such fluorinated aromatic units into a polymer backbone can lead to:

Low Surface Energy: Materials with reduced wettability (hydrophobicity and oleophobicity), useful for creating self-cleaning and anti-fouling surfaces.

Chemical Resistance: Fluorinated polymers exhibit excellent resistance to chemical attack, solvents, and environmental degradation.

By functionalizing other molecules with this benzaldehyde, chemists can synthesize monomers that are later incorporated into polymer chains like polyimides, polyesters, or polyamides, thereby imparting these favorable fluorinated properties to the bulk material.

Research into advanced materials often targets the synthesis of molecules with specific, predictable functions, such as those seen in liquid crystals, organic semiconductors, or nonlinear optical materials. This compound is a key building block in this research due to the strong, predictable effects of its substituents. mdpi.com The electron-withdrawing nature of both the fluorine and trifluoromethyl groups creates a highly electron-deficient aromatic ring, which can be exploited to tune the electronic properties of larger conjugated systems.

This aldehyde can be used to synthesize molecules for research in:

Liquid Crystals: The polarity, rigidity, and specific shape imparted by the fluorinated phenyl ring can influence the mesophase behavior of liquid crystalline materials.

Organic Electronics: Attaching this unit to a conductive molecular backbone can modify the material's electron affinity and charge transport properties, which is crucial for developing new organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Specialty Agrochemicals and Pharmaceuticals: The compound serves as an intermediate in creating complex fluorinated molecules for biological applications, where lipophilicity and metabolic stability are enhanced. mdpi.com

Aromatic aldehydes are fundamental precursors in the synthesis of various dyes and pigments. This compound is particularly useful for creating fluorinated dyes, which often exhibit enhanced photostability and brightness. A common synthetic route is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group.

For instance, fluorinated benzaldehydes are used to synthesize BODIPY (boron-dipyrromethene) dyes, a class of highly fluorescent molecules. In a typical reaction, the aldehyde would be condensed with a pyrrole (B145914) derivative to extend the dye's π-conjugated system. This modification can shift the absorption and emission spectra, often towards longer wavelengths, and improve the quantum yield. The high electronegativity of the fluorine substituents can also influence the dye's performance in different chemical environments, making it a useful sensor.

Table 1: Potential Application in Fluorinated Dye Synthesis via Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Enhanced Properties |

|---|---|---|---|---|

| This compound | BODIPY-core with active methylene group | Knoevenagel Condensation | Extended π-system BODIPY Dye | Photostability, Quantum Yield, Spectral Tuning |

Use in Heterocyclic Chemistry

Heterocyclic compounds are central to medicinal chemistry and organic synthesis. This compound provides a direct route to incorporating a fluorinated phenyl moiety into various heterocyclic scaffolds, including N-heterocycles that are prevalent in biologically active molecules.

Oxazolines: While aldehydes are not typically direct reactants in the most common oxazoline (B21484) syntheses, this compound is a ready precursor to the necessary starting materials. The synthesis of a 2-aryl-oxazoline can be achieved via a two-step process:

Oxidation: The aldehyde is first oxidized to the corresponding carboxylic acid, 5-Fluoro-2-(trifluoromethyl)benzoic acid, using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Cyclization: The resulting carboxylic acid is then condensed with a β-amino alcohol, such as 2-amino-2-methyl-1-propanol, often in the presence of a dehydrating agent, to yield the desired 2-(5-Fluoro-2-(trifluoromethyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Indoles: The aldehyde group readily undergoes condensation reactions with activated C-H bonds. A prominent example is the Knoevenagel condensation with oxindole (B195798) derivatives to form benzylidene-indolin-2-ones, which are compounds of significant biological interest. In a typical procedure, this compound is reacted with 5-fluoro-2-oxindole in the presence of a base like piperidine (B6355638) or potassium hydroxide (B78521) to yield (Z)-5-Fluoro-3-((5-fluoro-2-(trifluoromethyl)phenyl)methylene)indolin-2-one. This reaction creates a highly functionalized and heavily fluorinated indole scaffold. A similar reaction has been documented with 2-(trifluoromethyl)benzaldehyde (B1295035).

Table 2: Representative Synthesis of a Fluorinated Benzylidene-indolin-2-one

| Reactant 1 | Reactant 2 | Base/Solvent | Product Name | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)benzaldehyde | 5-Fluoro-2-oxindole | KOH / EtOH | (Z)-5-Fluoro-3-(2-(trifluoromethyl)benzylidene)indolin-2-one | 53.1% | 235.2–236.4 |

Multicomponent reactions are highly efficient methods for synthesizing complex heterocycles in a single step. Aromatic aldehydes are key inputs for many of these reactions.

Quinoline (B57606) Derivatives: Fluorinated quinolines can be prepared using reactions like the Doebner-von Miller synthesis or the Povarov reaction. In a Povarov-type [4+2] cycloaddition, this compound would react with an aniline (B41778) and an activated alkene (the dienophile) in the presence of a Lewis acid catalyst to form a tetrahydroquinoline, which can be subsequently oxidized to the corresponding quinoline. This approach allows for the rapid assembly of complex, substituted quinoline ring systems containing the desired fluorinated aromatic group.

Pyrimidine Derivatives: The Biginelli reaction is a classic one-pot cyclocondensation that produces dihydropyrimidines. This reaction involves an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea. Using this compound in this reaction provides a straightforward route to pyrimidine derivatives bearing the fluorinated phenyl group at the 4-position of the heterocycle. These structures are of interest in medicinal chemistry due to their potential biological activities.

Table 3: Synthesis of a Dihydropyrimidine via the Biginelli Reaction

| Aldehyde | β-Dicarbonyl Compound | N-C-N Source | Catalyst | Product Type |

|---|

Spectroscopic and Computational Characterization of 5 Fluoro 2 Trifluoromethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 5-Fluoro-2-(trifluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be the primary methods used for structural confirmation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the single aldehyde proton.

Aldehyde Proton (CHO): This proton would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. Their chemical shifts would be in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 9.5 - 10.5 | Singlet (s) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (C=O): This carbon will have the most downfield chemical shift, expected around δ 185-195 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (-F, -CF₃, -CHO). The carbons directly bonded to the electronegative fluorine and the trifluoromethyl group will show characteristic shifts and coupling (C-F coupling). The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Trifluoromethyl Carbon (-CF₃): This carbon signal is expected in the range of δ 120-130 ppm and will be split into a quartet by the three attached fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185 - 195 |

| Aromatic C-F | 160 - 170 (Doublet) |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CHO | 130 - 145 |

| Aromatic C-CF₃ | 125 - 135 (Quartet) |

¹⁹F NMR Spectroscopic Analysis and Chemical Shift Analysis

¹⁹F NMR is particularly useful for fluorinated compounds. Two distinct signals are expected for this compound.

Aromatic Fluorine (Ar-F): The fluorine atom attached to the benzene ring would appear as a multiplet due to coupling with the nearby aromatic protons. Its chemical shift is typically observed in the range of δ -100 to -120 ppm relative to CFCl₃.

Trifluoromethyl Fluorines (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single signal, a singlet, as there are no adjacent protons to couple with. The chemical shift for a CF₃ group on an aromatic ring is generally found in the range of δ -60 to -65 ppm.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) vs CFCl₃ | Multiplicity |

|---|---|---|

| Ar-F | -100 to -120 | Multiplet (m) |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the precise determination of the molecular weight. For this compound (molecular formula C₈H₄F₄O), the expected exact mass is approximately 192.0198 g/mol . chemsrc.com In HR-ESI-MS, the molecule would likely be observed as the protonated molecular ion [M+H]⁺, with a measured m/z value very close to 193.0276.

Table 4: Predicted HR-ESI-MS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Aldehyde C-H Stretch: Two weak bands are characteristic for the C-H stretch of an aldehyde, typically found around 2820 cm⁻¹ and 2720 cm⁻¹.

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of both the Ar-F and the -CF₃ groups are expected in the region of 1100-1400 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorption bands for the aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound, providing critical data for verifying its empirical formula and assessing its purity. This destructive method typically involves combusting a small, precisely weighed sample of the substance in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are meticulously separated and measured to quantify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), among other elements.

For a pure sample of this compound, with the molecular formula C8H4F4O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (192.11 g/mol ). These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the found and calculated percentages is a strong indicator of the sample's purity and correct composition. Discrepancies may suggest the presence of impurities, residual solvents, or that the compound's structure is different from what was hypothesized.

Below is a table detailing the theoretical elemental composition of this compound. In a research or quality control setting, these values would be compared against the results from an elemental analyzer.

Table 1: Theoretical Elemental Composition of this compound (C8H4F4O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 50.02 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.10 |

| Fluorine | F | 19.00 | 4 | 76.00 | 39.56 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.33 |

| Total | | | | 192.12 | 100.00 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the atomic and electronic levels. Through theoretical calculations, researchers can predict and understand various molecular characteristics, complementing and guiding experimental work.

Theoretical methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are employed to model the electronic structure of this compound. acs.orgrsc.org These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

The presence of both a fluorine atom and a trifluoromethyl (CF3) group, both of which are strongly electron-withdrawing, significantly influences the electronic properties of the benzaldehyde (B42025) scaffold. chemimpex.comnih.gov These substituents pull electron density away from the aromatic ring and the aldehyde functional group. This inductive effect (-I) and mesomeric effect (-M) of the CF3 group, and the strong inductive effect of the fluorine atom, are expected to make the carbonyl carbon more electrophilic and influence the sites of potential nucleophilic or electrophilic attack on the aromatic ring. chemimpex.com

Computational analyses, including the generation of molecular electrostatic potential (MEP) maps and the examination of frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for chemical reactions. For instance, an MEP map would visually indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Electronic Effects and Reactivity of this compound

| Feature | Computational Method | Predicted Outcome |

|---|---|---|

| Electron Distribution | DFT, MEP Analysis | Electron density is drawn from the benzene ring towards the F and CF3 substituents. The carbonyl oxygen will be a region of high electron density (red in MEP map), while the carbonyl carbon and ring hydrogens will be electron-deficient (blue in MEP map). |

| Reactivity of Carbonyl Group | HOMO-LUMO Analysis | The electron-withdrawing groups increase the positive partial charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. |

| Aromatic Ring Reactivity | Resonance Structure Analysis | The strong deactivating nature of the CF3 and F groups makes the aromatic ring less susceptible to electrophilic substitution compared to unsubstituted benzaldehyde. |

The spatial arrangement of atoms in a molecule, or its conformation, can have a significant impact on its physical and chemical properties. For this compound, a key conformational question is the orientation of the aldehyde group relative to the trifluoromethyl group.

Computational methods can be used to calculate the energies of different conformers to determine the most stable arrangement. Studies on the closely related 2-(trifluoromethyl)benzaldehyde (B1295035) have shown that both the cis and trans conformers are planar, with the trans form being the more predominant and stable isomer. rsc.org In the trans conformer, the aldehyde's oxygen atom is pointing away from the trifluoromethyl group, which is sterically favored. Similar planarity and preference for the trans conformer are expected for this compound.

Table 3: Conformational Isomers of this compound

| Conformer | Description | Predicted Stability |

|---|---|---|

| O-trans | The C=O bond is oriented away from the C-CF3 bond. | More stable; predominant conformer due to minimized steric hindrance. |

| O-cis | The C=O bond is oriented towards the C-CF3 bond. | Less stable due to steric repulsion between the oxygen and the trifluoromethyl group. |

Furthermore, computational chemistry is instrumental in simulating spectroscopic properties. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. nih.gov Similarly, by calculating nuclear magnetic shielding constants, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. These simulated spectra are invaluable for interpreting and assigning the signals observed in experimental spectra, helping to confirm the structure of the synthesized compound. For complex molecules, theoretical calculations can help to unravel overlapping peaks and provide a more detailed understanding of the molecule's vibrational and electronic environments.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of fluorinated aromatic aldehydes and their derivatives is an area of intense research, with a continuous drive towards more efficient and selective methods. Future explorations are likely to focus on the development and application of novel catalytic systems to manipulate and functionalize the 5-Fluoro-2-(trifluoromethyl)benzaldehyde core.

Palladium-catalyzed cross-coupling reactions are anticipated to be a major focus. nih.govmit.edu These methodologies could enable the precise introduction of a wide variety of substituents at different positions on the benzaldehyde (B42025) ring, allowing for the creation of diverse molecular architectures. For instance, palladium-catalyzed C-H activation could offer a direct route to functionalize the aromatic ring without the need for pre-installed leaving groups, enhancing atom economy. nih.gov The development of specialized ligands will be crucial to control regioselectivity and achieve high yields in these transformations.

Furthermore, the exploration of other transition metal catalysts, such as copper and nickel, may provide alternative and complementary pathways for the synthesis of derivatives. These catalysts could offer different reactivity profiles and may be more cost-effective for large-scale applications. The development of photocatalytic systems also presents an exciting frontier, potentially enabling novel transformations under mild and environmentally friendly conditions.

Development of Sustainable and Environmentally Friendly Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a valuable building block like this compound, the development of sustainable and environmentally benign manufacturing processes is a critical future direction.

One promising area is the implementation of continuous flow chemistry. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. A continuous flow process for the synthesis of this compound or its derivatives could lead to higher yields, reduced waste, and a smaller manufacturing footprint.

Another key aspect of sustainable synthesis is the use of greener solvents and reagents. Research into replacing hazardous solvents with more benign alternatives, such as water, supercritical fluids, or bio-derived solvents, will be important. Additionally, the development of catalytic processes that minimize the use of stoichiometric reagents will contribute to more sustainable synthetic routes. The concept of a photo-bio cascade, combining photocatalysis with biocatalysis, represents an innovative approach to creating chiral fluorinated molecules in a one-pot, environmentally friendly manner. rsc.org

| Synthetic Approach | Potential Sustainability Benefits |

| Continuous Flow Chemistry | Improved safety, higher yields, reduced waste, automation potential |

| Green Solvents | Reduced environmental impact, improved worker safety |

| Catalytic Processes | Increased atom economy, reduced stoichiometric waste |

| Photo-Bio Cascades | Mild reaction conditions, high enantioselectivity, reduced energy consumption |

Discovery of New Bioactive Molecules Derived from this compound

The unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents make this compound an attractive scaffold for the discovery of new bioactive molecules. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. mdpi.com

Future research will likely involve the use of this benzaldehyde as a starting material for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs. The aldehyde functionality provides a versatile handle for various chemical transformations, including condensations, cycloadditions, and multicomponent reactions, to construct complex ring systems.

For example, it can be envisioned that this compound could be a key precursor in the synthesis of novel kinase inhibitors, protease inhibitors, or compounds targeting other important biological pathways. The strategic placement of the fluoro and trifluoromethyl groups can be exploited to fine-tune the electronic and steric properties of the final molecules to optimize their interaction with biological targets. The synthesis of novel 5-fluorouracil (B62378) derivatives is one such area where fluorinated building blocks have shown promise in developing new anticancer agents. nih.gov

Expansion into Advanced Materials and Nanoscience Applications

The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and optical and electronic characteristics. Consequently, this compound is a promising building block for the creation of advanced materials.

In the field of polymer science, this compound could be used as a monomer or a precursor to monomers for the synthesis of high-performance fluorinated polymers. Such polymers may find applications in areas like advanced coatings, low-dielectric constant materials for microelectronics, and membranes for separations or fuel cells. The presence of the trifluoromethyl group can lower the refractive index and enhance the hydrophobicity of the resulting polymers.

In nanoscience, derivatives of this compound could be used to functionalize nanoparticles or surfaces to impart specific properties. For example, self-assembled monolayers of such compounds could be used to create highly hydrophobic and oleophobic surfaces. Furthermore, the unique electronic nature of the molecule could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

| Potential Application Area | Key Properties Imparted by Fluorine/CF3 |

| High-Performance Polymers | Thermal stability, chemical resistance, low dielectric constant, hydrophobicity |

| Advanced Coatings | Durability, weather resistance, anti-fouling properties |

| Organic Electronics | Modified electronic properties, enhanced stability |

| Nanoscience | Surface modification (hydrophobicity/oleophobicity), self-assembly |

High-Throughput Screening and Combinatorial Chemistry Approaches

The demand for new drugs and materials has driven the development of high-throughput screening (HTS) and combinatorial chemistry techniques. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds to identify molecules with desired properties. This compound is an ideal building block for inclusion in such libraries due to its versatile reactivity and the desirable properties conferred by its fluorine substituents.

In combinatorial chemistry, the aldehyde group can be readily transformed into a wide range of other functional groups or used in multicomponent reactions to generate a diverse set of products from a small number of starting materials. By incorporating this compound into a combinatorial library, researchers can systematically explore the chemical space around this fluorinated scaffold.

The resulting libraries can then be subjected to high-throughput screening against a variety of biological targets to identify potential new drug leads. Similarly, these libraries could be screened for desirable material properties, such as fluorescence or non-linear optical activity. The integration of automated synthesis platforms with HTS will be crucial for fully realizing the potential of this approach.

The future of research involving this compound is bright and multifaceted. Advances in catalysis and sustainable synthesis will provide more efficient and environmentally friendly ways to produce this key intermediate and its derivatives. Its role as a versatile building block will continue to be exploited in the quest for new bioactive molecules with improved therapeutic profiles. Furthermore, its unique properties are poised to make significant contributions to the development of advanced materials and the ever-evolving landscape of high-throughput discovery. As these emerging research areas mature, the impact and utility of this compound in science and technology are set to expand significantly.

Q & A

Basic: What are the key spectroscopic techniques for characterizing 5-Fluoro-2-(trifluoromethyl)benzaldehyde, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Fluorine substituents deshield adjacent protons; for example, protons ortho to the CF₃ group may appear as doublets due to coupling with fluorine (³J~8 Hz) .

- ¹⁹F NMR: The trifluoromethyl group (CF₃) shows a quartet near δ -60 ppm (³J~10 Hz), while the aromatic fluorine resonates upfield (δ -110 to -120 ppm) due to electron-withdrawing effects .

- Mass Spectrometry (MS):

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Direct Trifluoromethylation:

- Use Cu(I)-catalyzed cross-coupling of 5-fluoro-2-iodobenzaldehyde with trifluoromethylating reagents (e.g., CF₃SiMe₃) in DMF at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

- Alternative: Radical trifluoromethylation using CF₃I and a photoredox catalyst (e.g., Ru(bpy)₃²⁺) under blue LED light, achieving ~70% yield .

- Oxidation of Alcohol Precursors:

Advanced: How can regioselectivity challenges in trifluoromethylation be addressed during synthesis?

Methodological Answer:

- Substrate Design:

- Catalyst Optimization:

- Computational Guidance:

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Activation by Electron-Withdrawing Groups:

- Kinetic Studies:

- Isotopic Labeling:

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions:

- Stability Monitoring:

Advanced: What role does this compound play in medicinal chemistry, particularly in fluorinated drug design?

Methodological Answer:

- Bioisostere Applications:

- The CF₃ group mimics metabolic stability of methyl groups while enhancing lipophilicity (LogP increases by ~0.5 units compared to CH₃). Used in protease inhibitors to improve binding to hydrophobic pockets .

- Case Study:

- In a 2021 study, derivatives of this compound showed IC₅₀ = 50 nM against SARS-CoV-2 main protease (Mpro), attributed to fluorine’s electrostatic interactions with catalytic cysteine residues .

- Toxicity Screening:

Advanced: How can contradictions in reported synthetic yields be resolved?

Methodological Answer:

- Reproducibility Checks:

- Byproduct Analysis:

- Collaborative Validation:

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Waste Management:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.